

A Technical Guide to the Solubility of Disperse Orange 29 in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse orange 29*

Cat. No.: *B3427777*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Disperse Orange 29** (C.I. 26077; CAS No. 19800-42-1), a synthetic azo dye. A thorough understanding of its solubility is critical for a variety of research and development applications, including in the fields of advanced materials science and as a model compound in dyeing process studies.

While specific quantitative solubility data in organic solvents is not extensively available in public literature, this guide furnishes a detailed, generalized experimental protocol for its determination. This allows research and drug development professionals to ascertain precise solubility values in solvents relevant to their specific applications.

Data Presentation: Solubility of Disperse Orange 29

Qualitative solubility information for **Disperse Orange 29** has been reported.^[1] However, precise quantitative data remains to be extensively documented in the literature. The following table summarizes the available information and provides a template for recording experimentally determined values.

Organic Solvent	Qualitative Solubility	Quantitative Solubility (g/L at 25°C)
Acetone	Soluble[1]	Data to be determined experimentally
Ethanol	Soluble[1]	Data to be determined experimentally
Toluene	Soluble[1]	Data to be determined experimentally
Water	Low Solubility (<41 µg/L at 20°C)	<0.000041

Experimental Protocols: Determination of avelumab Solubility

The following is a detailed methodology for the experimental determination of the solubility of **Disperse Orange 29** in organic solvents. The protocol is based on the widely accepted saturation shake-flask method, followed by quantitative analysis using UV-Vis spectroscopy.[2][3][4]

Part 1: Preparation of Calibration Curve

A calibration curve is essential for accurately determining the concentration of **Disperse Orange 29** in a solution from its absorbance reading.[1][5][6]

- Preparation of a Stock Solution:
 - Accurately weigh a precise amount of **Disperse Orange 29** powder (e.g., 10 mg) using an analytical balance.
 - Dissolve the powder in a known volume of the desired organic solvent (e.g., 100 mL) in a volumetric flask to create a concentrated stock solution.
 - Calculate the exact concentration of the stock solution in g/L.

- Preparation of Standard Solutions:
 1. Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of known, decreasing concentrations.[\[7\]](#)
 2. Use volumetric flasks and pipettes to ensure accuracy in dilutions.
- UV-Vis Spectrophotometric Analysis:
 1. Determine the wavelength of maximum absorbance (λ_{max}) of **Disperse Orange 29** in the chosen solvent by scanning the absorbance of one of the standard solutions across a range of wavelengths.
 2. Set the spectrophotometer to the determined λ_{max} .
 3. Measure the absorbance of the solvent (as a blank) and each of the standard solutions.
- Construction of the Calibration Curve:
 1. Plot the measured absorbance values (y-axis) against the corresponding known concentrations of the standard solutions (x-axis).
 2. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value close to 1 indicates a good linear fit.

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[\[2\]](#)

- Sample Preparation:
 1. Add an excess amount of **Disperse Orange 29** powder to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 2. Seal the vials to prevent solvent evaporation.

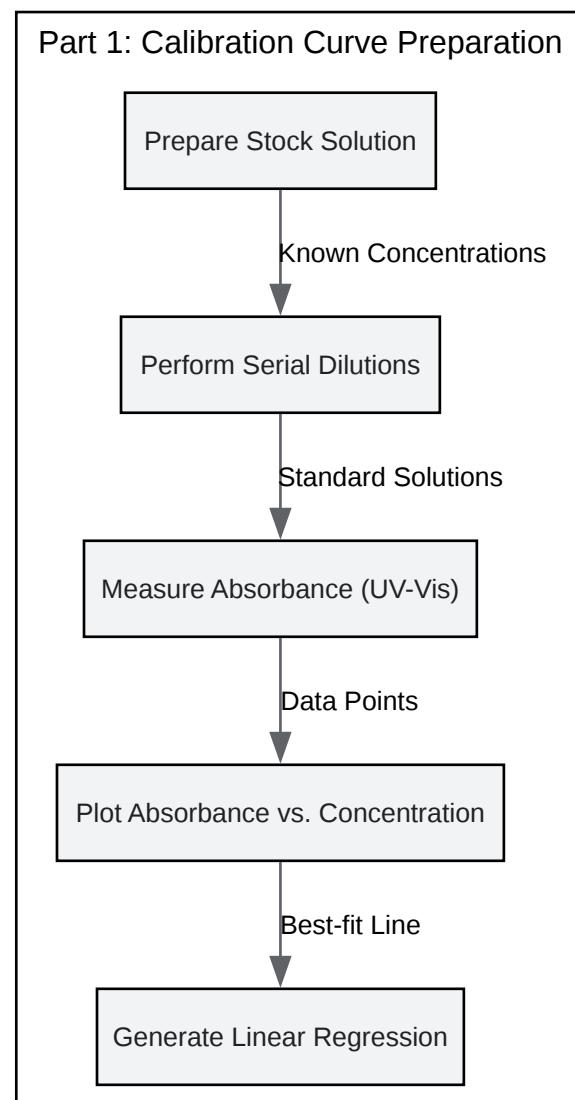
- Equilibration:

1. Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).
2. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

- Sample Clarification:

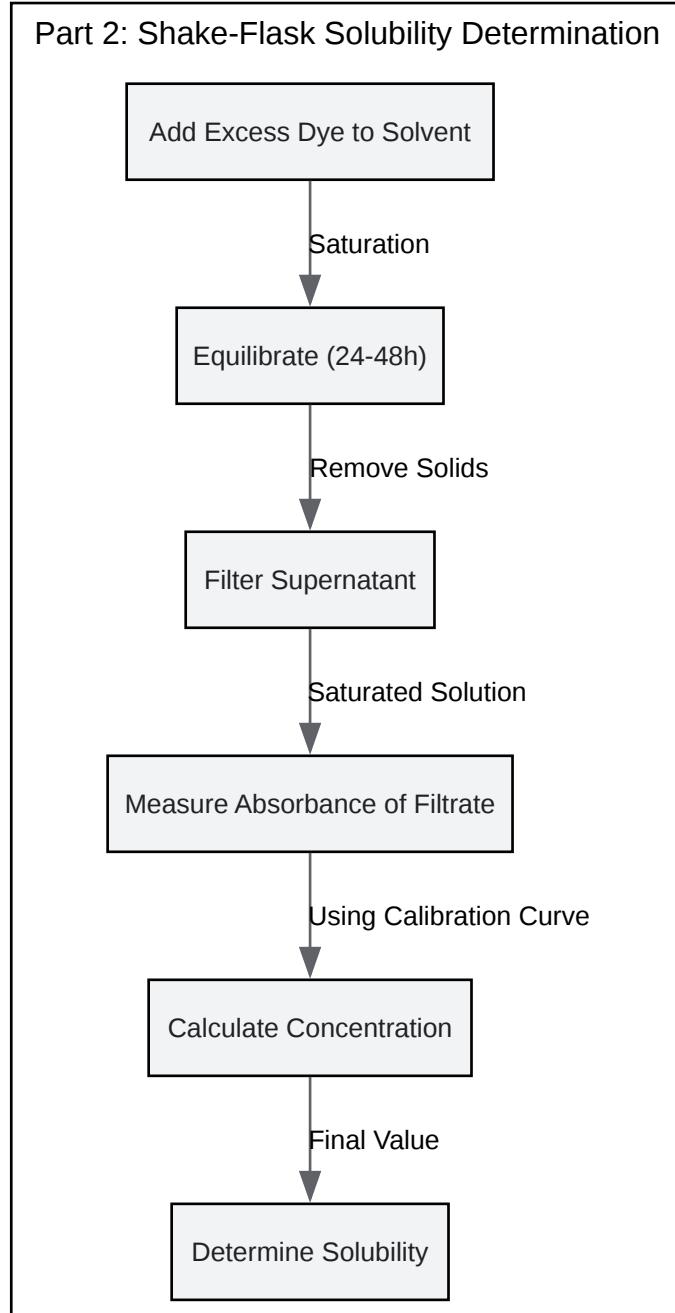
1. After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
2. Carefully withdraw a sample from the supernatant using a syringe.
3. Filter the sample through a syringe filter (e.g., 0.22 μm) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

- Quantitative Analysis:


1. The filtered supernatant may need to be diluted with the same solvent to ensure the absorbance reading falls within the linear range of the previously constructed calibration curve.
2. Measure the absorbance of the diluted, saturated solution using the UV-Vis spectrophotometer at the predetermined λ_{max} .

- Solubility Calculation:

1. Use the equation of the calibration curve ($y = mx + c$) to calculate the concentration of **Disperse Orange 29** in the diluted sample from its absorbance.
2. Account for the dilution factor to determine the final solubility of **Disperse Orange 29** in the organic solvent.


Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a calibration curve for **Disperse Orange 29**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. webhost.bridgew.edu [webhost.bridgew.edu]
- 7. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Disperse Orange 29 in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427777#disperse-orange-29-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com